[2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)ethyl]amine hydrochloride
Overview
Description
[2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)ethyl]amine hydrochloride is a nitrogenous compound that can be prepared by reacting an amine with pyrrole. It is used in biosynthesis as a chaperone that helps to stabilize the amino acid sequence of proteins . This compound is also utilized in stereoselective synthesis and catalysis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)ethyl]amine hydrochloride involves the reaction of an amine with pyrrole. This reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity . The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification, crystallization, and drying to obtain the final product in a solid form .
Chemical Reactions Analysis
Types of Reactions
[2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)ethyl]amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
[2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)ethyl]amine hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of [2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)ethyl]amine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in various types of tumors . By blocking these receptors, the compound can inhibit cell proliferation and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
1H-Pyrrolo[2,3-b]pyridine derivatives: These compounds also target FGFRs and have similar biological activities.
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds are used in similar applications and have comparable chemical properties.
Uniqueness
What sets [2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)ethyl]amine hydrochloride apart is its specific structure, which allows it to interact uniquely with molecular targets such as FGFRs. This unique interaction makes it a valuable compound in cancer research and therapy .
Properties
IUPAC Name |
2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3.ClH/c10-4-3-7-6-12-9-8(7)2-1-5-11-9;/h1-2,5-6H,3-4,10H2,(H,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDWZKEHKMKTKIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC=C2CCN)N=C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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